5-[(4-benzylpiperazin-1-yl)(2-chlorophenyl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
Description
This compound features a hybrid heterocyclic scaffold combining a [1,2,4]triazolo[3,2-b][1,3]thiazole core with a benzylpiperazine moiety, a 2-chlorophenyl group, and a furan substituent. Its physicochemical properties (e.g., solubility, logP) are inferred from structural analogs, such as those in and , which share similar triazole-thiazole backbones .
Properties
IUPAC Name |
5-[(4-benzylpiperazin-1-yl)-(2-chlorophenyl)methyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24ClN5O2S/c27-20-10-5-4-9-19(20)22(31-14-12-30(13-15-31)17-18-7-2-1-3-8-18)23-25(33)32-26(35-23)28-24(29-32)21-11-6-16-34-21/h1-11,16,22,33H,12-15,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYIKDWBZNBAFMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(C3=CC=CC=C3Cl)C4=C(N5C(=NC(=N5)C6=CC=CO6)S4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-[(4-benzylpiperazin-1-yl)(2-chlorophenyl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol , with a CAS number of 887220-20-4, is a complex organic molecule that has garnered attention for its potential biological activities. This article will explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 506.0 g/mol. The compound features a triazole-thiazole core structure that is known for various biological activities.
| Property | Value |
|---|---|
| CAS Number | 887220-20-4 |
| Molecular Formula | C26H24ClN5O2S |
| Molecular Weight | 506.0 g/mol |
Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of anti-inflammatory , antitumor , and antimicrobial effects.
Anti-inflammatory Activity
Recent studies indicate that compounds similar to this one exhibit selective inhibition of cyclooxygenase enzymes (COX-I and COX-II), which are crucial in the inflammatory process. For instance, derivatives with similar scaffolds have shown IC50 values ranging from to against COX-II, suggesting potential therapeutic applications in treating inflammatory diseases .
Antitumor Activity
The compound has demonstrated promising antitumor properties in vitro. In assays involving various cancer cell lines, it exhibited significant antiproliferative effects. Compounds with related structures have been shown to inhibit cell proliferation effectively, with some derivatives displaying higher potency than established chemotherapeutics like Celecoxib .
Case Study: Antitumor Efficacy
In a study assessing the antiproliferative effects on breast cancer cell lines, compounds structurally related to this compound demonstrated up to 64% inhibition of tumor growth compared to control groups . The presence of halogen substituents (like chlorine) was found to enhance the activity significantly.
Antimicrobial Activity
The antimicrobial efficacy was evaluated against both Gram-positive and Gram-negative bacteria. The compound showed notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating effective antibacterial properties. This aligns with findings that similar thiazole derivatives exhibit broad-spectrum antimicrobial activity .
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Cyclooxygenase Enzymes : By selectively inhibiting COX-II, the compound reduces prostaglandin synthesis, thereby mitigating inflammation.
- Interference with Cell Proliferation : The triazole-thiazole framework may interact with DNA or cellular signaling pathways that regulate cell growth and apoptosis.
- Disruption of Bacterial Cell Wall Synthesis : The compound's structure may interfere with bacterial enzyme systems critical for cell wall integrity.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula for this compound is with a molecular weight of approximately 506.0 g/mol . Its complex structure features a triazole-thiazole framework that is known for its biological activity.
Antidepressant Activity
Research indicates that compounds with a similar structural motif often exhibit antidepressant properties. The benzylpiperazine moiety is particularly noted for its interaction with serotonin receptors, which are crucial in mood regulation. Studies have shown that derivatives of piperazine can enhance serotonergic neurotransmission, suggesting potential applications in treating depression and anxiety disorders.
Antitumor Activity
Several studies have highlighted the role of thiazole derivatives in cancer therapy. The unique combination of triazole and thiazole rings in this compound may contribute to its ability to inhibit tumor cell proliferation. Research has demonstrated that similar compounds can induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell survival.
Anti-inflammatory Properties
The compound's potential as a COX-II inhibitor has been investigated, given the importance of COX enzymes in inflammatory processes. In vitro assays have shown that related compounds can significantly reduce inflammation markers, indicating that this compound may also possess anti-inflammatory properties.
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest structural analog is 5-{4-(2-Fluorophenyl)piperazin-1-ylMethyl}-2-(Furan-2-yl)[1,3]Thiazolo[3,2-b][1,2,4]Triazol-6-ol (). Key differences include:
- Aryl Substituents : The analog substitutes the 2-chlorophenyl group with a 4-methylphenyl group and a 2-fluorophenyl-piperazine.
Pharmacological Activity of Related Scaffolds
While direct activity data for the target compound are unavailable, structurally related molecules exhibit diverse bioactivities:
- Triazole-Thiadiazine Hybrids (): Compounds like 5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid-(5-(4-chloro-phenyl)-6H-[1,3,4]-thiadiazin-2-yl)-amide show antimicrobial properties, attributed to the thiadiazine moiety’s electron-deficient nature .
- Imidazo-Triazolones (): Derivatives such as 5-(4-Methoxybenzylidene)-2-(2-chlorophenyl)-2,3-dihydro-3-phenyl-1H-imidazo[1,2-b][1,2,4]triazol-6(5H)-one demonstrate antitumor activity, likely via kinase inhibition .
- Pyrazoline-Benzothiazoles (): The compound 2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole exhibits antidepressant effects, highlighting the therapeutic versatility of fused heterocycles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
